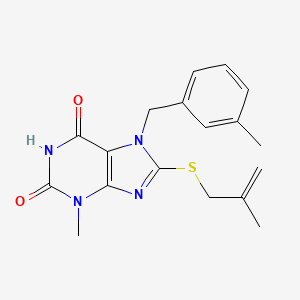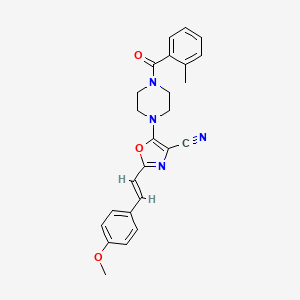![molecular formula C9H8BrNO2 B2741357 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1154740-47-2](/img/structure/B2741357.png)
6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
説明
“6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound. It is used as a raw material in the synthesis of polybenzoxazines . Polybenzoxazines are a new type of phenolic resin that possess attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .
Synthesis Analysis
The compound can be synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The synthesis process involves a simple esterification reaction .Molecular Structure Analysis
The chemical structure of the compound was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis
The compound is used in the polymerization behavior of a new benzoxazine monomer. The polymerization behavior was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis
The compound contributes to the excellent properties of polybenzoxazines. The cross-linked polybenzoxazine showed that the glass transition temperature (Tg) was 110°C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the polybenzoxazine, which were 263 and 289°C, respectively .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including compounds with bromine substitution, demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in designing new antimicrobial agents. The presence of halogen atoms such as fluorine has been shown to enhance antimicrobial properties, suggesting that modifications on the benzoxazinone core can influence biological activity (Fang et al., 2011).
Corrosion Inhibition
Benzoxazine derivatives, including 2-methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies indicate that the presence of nitrogen in the molecule and the molecular weight of the inhibitor play crucial roles in their effectiveness, with some derivatives achieving high inhibition efficiency. This research opens avenues for developing new corrosion inhibitors in industrial applications (Kadhim et al., 2017).
Chemical Synthesis and Reactivity
Research into the reactivity of similar benzoxazinone derivatives under various conditions has led to the synthesis of dynamic quinazolinones and other heterocyclic compounds. These studies not only expand the understanding of the chemical behavior of benzoxazinones but also lay the groundwork for synthesizing compounds with potential biological activities (El-hashash et al., 2016).
Innovative Synthesis Techniques
The use of ionic liquids for the synthesis of benzo[b][1,4]oxazines, including environmentally benign methods without added catalysts, highlights the versatility and efficiency of these compounds' synthesis. These approaches offer significant advantages, such as shorter reaction times and the possibility of reusing the ionic liquid, contributing to more sustainable chemical synthesis processes (Soleimani et al., 2012).
Chemoselectivity and Derivatization
Studies on the chemoselectivity of benzoxazinone derivatives towards amines, Schiff bases, and azines provide valuable insights into their potential for selective chemical transformations. These reactions result in various compounds, demonstrating the benzoxazinone core's versatility for further derivatization and the development of new materials or biologically active molecules (Derbala, 1996).
将来の方向性
Polybenzoxazines are being explored for their application in the field of halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and other fields . The inherent brittleness of polybenzoxazines, especially in aromatic polybenzoxazines, limits their further development in the chemical industry . Therefore, future research may focus on improving the toughness of polybenzoxazines.
特性
IUPAC Name |
6-bromo-5-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWRSZMBXKQBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)


![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)




![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)